

A Researcher's Guide to 7-Bromobenzofuran: Commercial Sourcing and Synthetic Applications

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Compound of Interest

Compound Name: 7-Bromobenzofuran

Cat. No.: B040398

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An In-depth Technical Guide for Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold and the Role of 7-Bromobenzofuran

The benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in natural products and medicinally important compounds.^[1] Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.^[1] Within this class of molecules, **7-Bromobenzofuran** emerges as a particularly valuable building block for medicinal chemists and researchers in drug discovery. The strategic placement of the bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for biological screening. This guide provides an in-depth overview of the commercial availability of **7-Bromobenzofuran**, considerations for quality assessment, and detailed protocols for its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Properties of 7-Bromobenzofuran

Property	Value	Source
Chemical Formula	C ₈ H ₅ BrO	PubChem[2]
Molecular Weight	197.03 g/mol	PubChem[2]
CAS Number	133720-60-2	PubChem[2]
Appearance	Solid	ChemBK
IUPAC Name	7-bromo-1-benzofuran	PubChem[2]

Commercial Availability: A Comparative Overview of Suppliers

The accessibility of **7-Bromobenzofuran** is critical for research and development timelines. Several chemical suppliers offer this reagent, though purity, available quantities, and lead times can vary. Below is a comparative table of notable suppliers. Researchers are advised to request the most current information and certificates of analysis directly from the suppliers.

Supplier	Product Number	Purity	Available Quantities	Notes
Sigma-Aldrich (MilliporeSigma)	CDS022937	Not specified	25mg	States that analytical data is not collected for this product and the buyer assumes responsibility for confirming purity. [3]
Fisher Scientific	Varies (distributor)	Varies	Varies	Distributes products from other manufacturers, including Sigma-Aldrich.
Apollo Scientific	PC400051	Not specified	250mg, 1g	-
Crescent Chemical	CDS022937-25MG	Not specified	25mg	-
ChemUniverse	-	-	Custom quote	Offers bulk and custom synthesis inquiries. [4]
Pharmalego	-	Varies	Varies	Lists a range of benzofuran building blocks. [5]
Ambeed	-	Varies	Varies	A supplier of various building blocks. [6]

Note: Pricing is subject to change and is best obtained directly from the supplier. The availability of bulk quantities may require a custom synthesis request.

Quality Control and Analytical Specifications: Ensuring Experimental Success

Given that some suppliers, such as Sigma-Aldrich, explicitly state that the buyer is responsible for purity confirmation, a thorough in-house quality control of **7-Bromobenzofuran** is paramount.^[3] Before use in any synthetic protocol, it is essential to verify the identity and purity of the starting material.

A comprehensive Certificate of Analysis (CoA) should ideally accompany the product. While a CoA for **7-Bromobenzofuran** was not publicly available, a representative CoA for a similar benzofuran derivative, **7-Bromobenzofuran-3(2H)-one**, highlights the key analytical data researchers should expect.^[7]

Key components of a Certificate of Analysis include:

- Compound Information: Product name, catalog number, CAS number, molecular formula, and molecular weight.
- Batch Information: Batch number, storage conditions, and retest date.
- Quality Control Summary:
 - Appearance: Physical state and color.
 - ¹H NMR Spectrum: Confirmation of the chemical structure.
 - Purity (HPLC): Quantification of the compound's purity, typically as a percentage.

If a CoA is not provided or is incomplete, researchers should perform their own analytical characterization, including ¹H NMR, ¹³C NMR, and LC-MS, to ensure the material meets the required specifications for their experiments.

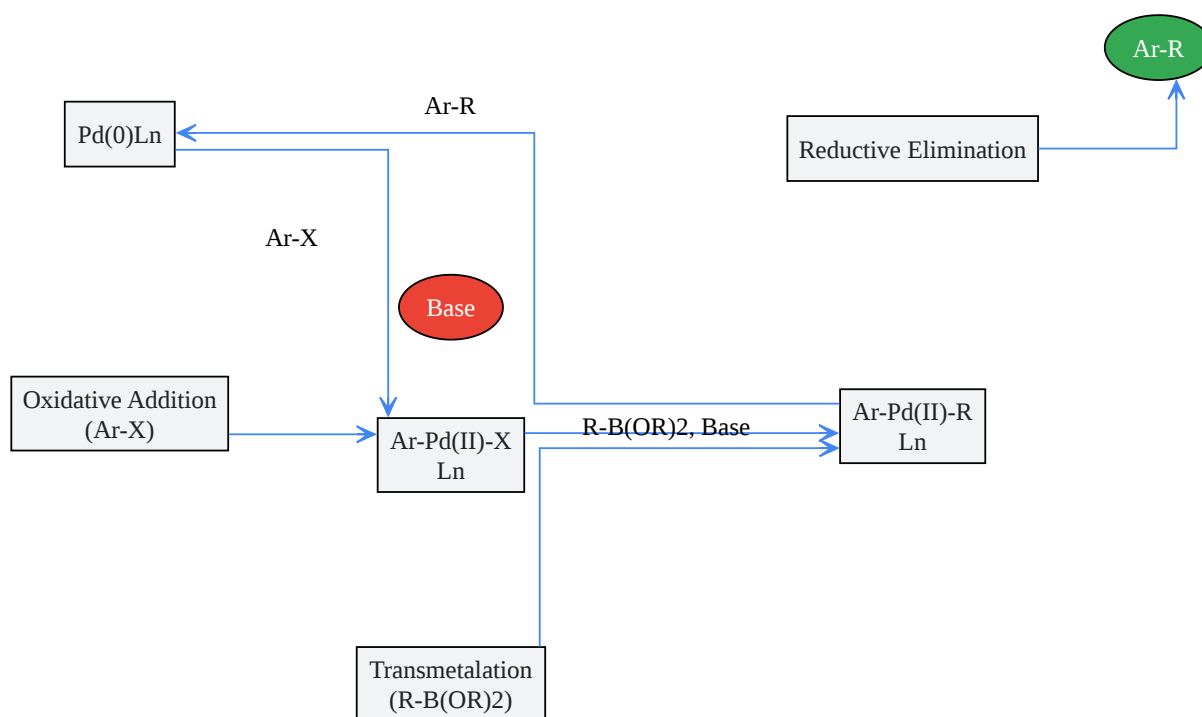
Synthetic Utility: Enabling Rapid Diversification

The bromine atom at the 7-position of the benzofuran ring is the key to its synthetic versatility, serving as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

This allows for the straightforward introduction of a wide range of substituents, a crucial step in structure-activity relationship (SAR) studies during drug development.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron species.[8] This reaction is invaluable for the synthesis of biaryl and vinyl-substituted benzofurans.



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.

Materials:

- **7-Bromobenzofuran**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equivalents)
- Triphenylphosphine (PPh_3) (0.04 equivalents)
- Aqueous sodium carbonate (Na_2CO_3) solution (2 M, 2 equivalents)
- 1,4-Dioxane
- Nitrogen or Argon gas
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **7-Bromobenzofuran** (1 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
- Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
- Under a positive pressure of the inert gas, add 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the **7-Bromobenzofuran**.
- Add the 2 M aqueous sodium carbonate solution (2 equivalents).
- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

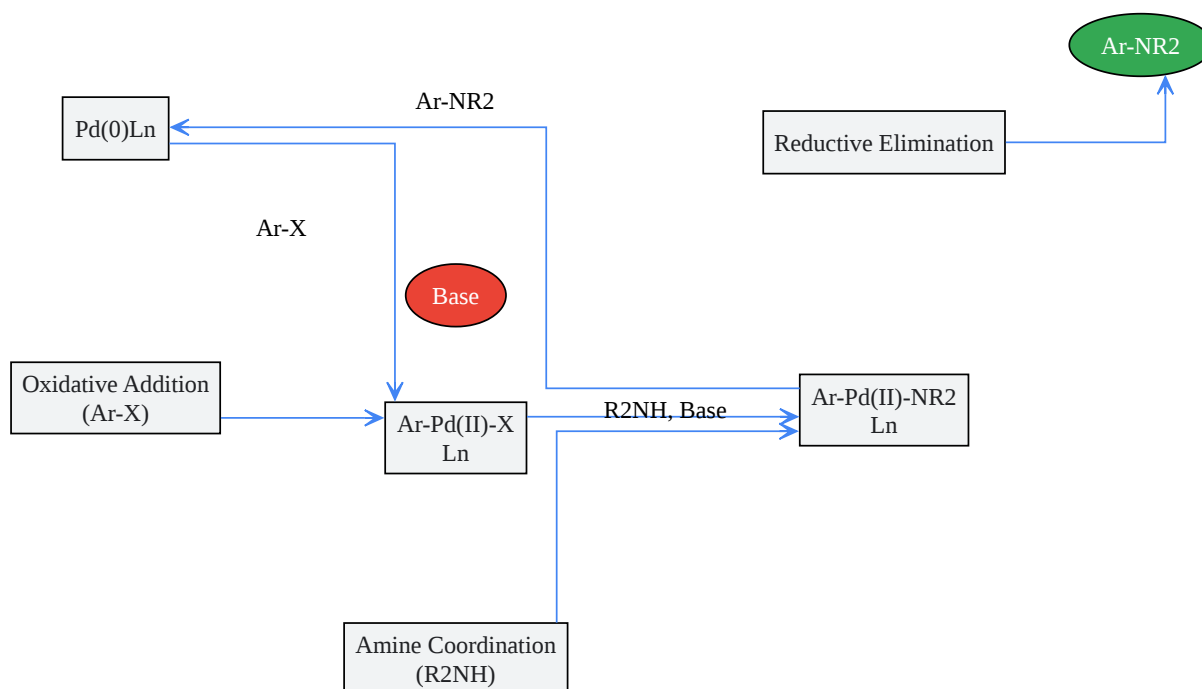
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 7-arylbenzofuran.

Causality of Experimental Choices:

- Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
- Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.
- Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.
- Solvent System: The use of a biphasic solvent system (dioxane/water) ensures that both the organic and inorganic reagents are sufficiently soluble.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation that is often challenging using classical methods. [8][9] This reaction allows for the coupling of **7-Bromobenzofuran** with a wide variety of primary and secondary amines, providing access to a diverse range of 7-aminobenzofuran derivatives.



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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is a general procedure for the amination of aryl bromides.

Materials:

- **7-Bromobenzofuran**
- Primary or secondary amine (1.2 equivalents)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.01 equivalents)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equivalents)

- Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
- Toluene
- Nitrogen or Argon gas
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a glovebox or under a stream of inert gas, add **7-Bromobenzofuran** (1 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and XPhos (0.02 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Add anhydrous, degassed toluene to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the **7-Bromobenzofuran**.
- Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aminobenzofuran derivative.

Causality of Experimental Choices:

- Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, promoting the oxidative addition and reductive elimination steps.

- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.
- **Anhydrous and Degassed Solvent:** The catalytic system is sensitive to both oxygen and water. Using an anhydrous and degassed solvent is critical to prevent catalyst deactivation and ensure high yields.

Conclusion

7-Bromobenzofuran is a valuable and versatile building block for the synthesis of novel benzofuran derivatives with potential applications in drug discovery and development. While several commercial suppliers exist, researchers must be diligent in verifying the purity and identity of the material. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient and modular synthesis of diverse compound libraries based on the **7-bromobenzofuran** scaffold, thereby accelerating the discovery of new therapeutic agents.

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